(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
Description
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically named (1R,3S)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid . This designation follows IUPAC rules for substituted cycloalkanes and amides:
- Core Structure : Cyclopentane-1-carboxylic acid serves as the parent chain, with the carboxylic acid group attached to carbon 1.
- Substituent at Carbon 3 : A [(2R)-2-phenylpropanoyl]amino group replaces a hydrogen atom at carbon 3.
- Stereochemistry :
Key identifiers include:
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by both the cyclopentane ring and the substituents:
Cyclopentane Ring Conformation
Cyclopentane typically adopts envelope or half-chair conformations to minimize torsional and angle strain. However, substituents at carbons 1 and 3 alter this:
- Carboxylic Acid (C1) : The –COOH group is electron-withdrawing, polarizing the C1–C2 bond. This may stabilize a puckered conformation where C1 is out-of-plane.
- Amide Group (C3) : The amide’s resonance structure (C=O–N–R) imposes planarity, locking the substituent in a specific orientation. Steric interactions between the phenyl group and the cyclopentane ring further constrain the ring’s puckering.
Steric and Electronic Effects
| Substituent | Impact on Geometry |
|---|---|
| Carboxylic Acid | Enhances ring puckering via electronic effects |
| Amide Group | Restricts rotational freedom due to resonance |
| Phenyl Propanoyl | Introduces steric bulk, favoring axial/equatorial positioning |
Comparative Structural Analysis with Related Cyclopentane Carboxylic Acid Derivatives
The compound’s structure diverges from simpler cyclopentane derivatives in substituent complexity and stereochemistry:
Functional Group Differences
The amide group in the target compound introduces hydrogen-bonding capacity and increased molecular rigidity compared to simpler derivatives. The phenylpropanoyl moiety adds aromatic character and steric complexity, distinguishing it from non-aromatic derivatives like 2-propylcyclopentane-1-carboxylic acid.
Stereochemical Significance
The compound’s three stereogenic centers (C1, C3, and C2 of the propanoyl group) create distinct enantiomers. This contrasts with achiral derivatives like cyclopentanecarboxylic acid, which lack stereoisomerism. The R/S configurations influence molecular packing and potential biological interactions.
Properties
IUPAC Name |
(1R,3S)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGAXCAKQYFGOG-RTXFEEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1938289-59-8 | |
| Record name | (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Amido Group: The amido group is introduced through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amido group or the cyclopentane ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or cyclopentane derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition against various cancer cell lines, such as U937 human myeloid leukemia cells. These compounds were noted for their ability to inhibit cell proliferation without exhibiting cytotoxic effects on normal cells .
Table 1: Anticancer Activity of Cyclopentane Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μg/mL) | Activity |
|---|---|---|---|
| Derivative A | U937 | 5.0 | Inhibitory |
| Derivative B | HCT-116 | 3.5 | Inhibitory |
| Derivative C | MCF-7 | 4.0 | Inhibitory |
Anti-inflammatory Properties
Compounds derived from this compound have demonstrated anti-inflammatory effects. The presence of the phenylpropanamide moiety enhances binding affinity to inflammatory mediators, potentially leading to reduced inflammation in various models .
Case Studies
Several studies have investigated the pharmacological effects of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated a series of cyclopropane derivatives, including those based on this compound. The results indicated significant inhibition of cancer cell proliferation with minimal toxicity to normal cells .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties highlighted that derivatives could effectively reduce markers of inflammation in vitro. The mechanism was linked to their ability to inhibit specific pathways involved in inflammatory responses .
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amido group can form hydrogen bonds with active sites, while the chiral centers can influence the binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Carboxylic Acid Derivatives
The cyclopentane carboxylic acid scaffold is a common motif in bioactive molecules. Key comparisons include:
Key Observations :
- Substituent Effects: Cycloleucine’s inhibitory activity is abolished by 2-alkyl or 2-nitro groups .
- Stereochemical Sensitivity: For 3-methylcycloleucine, only the 1R-amino-3R-methyl isomer retains activity, highlighting the importance of substituent configuration . The (1R,3S) and (2R) stereochemistry of the target compound likely optimizes spatial orientation for target engagement.
- Physical Properties: Derivatives like (1R,3S)-3-aminocyclopentanecarboxylic acid exhibit high melting points (172–192°C), suggesting strong intermolecular interactions, while the target compound’s lipophilic phenylpropanamido group may improve membrane permeability .
Heterocyclic and Aromatic Analogues
- Indane and Fluorene Derivatives: Cycloleucine analogues with fused aromatic rings (e.g., 9-aminofluorene-9-carboxylic acid) show enhanced inhibition of yeast and liver enzymes but reduced activity against E. coli enzymes . The target compound’s phenylpropanamido group may similarly confer selectivity for mammalian targets.
- Thiophene-Containing Analogues : SARS-CoV-2 PLpro inhibitors with thiophene and benzamido substituents demonstrate antiviral activity . The target compound’s phenylpropanamido group could mimic these interactions but requires empirical validation.
Biological Activity
(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopentane ring structure with a carboxylic acid functional group and an amide linkage to a phenylpropanamide moiety. Its molecular formula is and it features specific stereochemistry that may influence its biological interactions.
Pharmacological Activity
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Analgesic Properties : The compound has been shown to possess analgesic effects in animal models, potentially through the modulation of pain pathways involving the central nervous system.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative disorders.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various receptors and enzymes involved in inflammatory and pain pathways.
Potential Mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Neurotransmitter Release : It could influence the release or reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic properties.
Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-inflammatory Study :
- A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation. This suggests a strong anti-inflammatory potential.
-
Analgesic Study :
- In a controlled trial involving rats subjected to formalin-induced pain, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.
-
Neuroprotective Study :
- Research involving neuronal cultures exposed to oxidative stress showed that treatment with the compound resulted in lower cell death rates compared to untreated controls, indicating potential neuroprotective properties.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Model Used | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Murine Models | Reduced TNF-alpha and IL-6 levels | [Study 1] |
| Analgesic | Rat Pain Model | Dose-dependent reduction in pain | [Study 2] |
| Neuroprotective | Neuronal Cultures | Lower cell death rates under oxidative stress | [Study 3] |
Q & A
Q. Methodological Recommendations :
Standardized Assays : Use identical enzyme batches and buffer conditions.
Time-Dependent Studies : Monitor inactivation kinetics over extended periods to capture bifurcation behavior .
Electrostatic Potential (ESP) Analysis : Quantify charge distribution to predict intermediate stability .
What safety protocols are critical when handling (1R,3S)-3-aminocyclopentane carboxylic acid derivatives?
Basic Research Question
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., diazo compounds) .
- Spill Management : Absorb liquids with inert materials (e.g., silica gel) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
